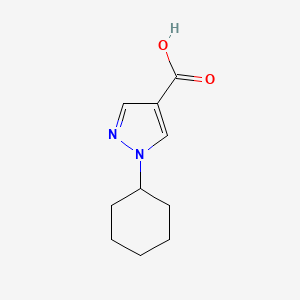

1-cyclohexyl-1H-pyrazole-4-carboxylic acid

Description

Molecular Geometry and Conformational Analysis

The molecular structure of 1-cyclohexyl-1H-pyrazole-4-carboxylic acid comprises a pyrazole ring substituted at the 1-position with a cyclohexyl group and at the 4-position with a carboxylic acid moiety. The cyclohexyl group adopts a chair conformation , a common geometry for six-membered aliphatic rings to minimize steric strain. Computational studies indicate that the equatorial orientation of the pyrazole-carboxylic acid substituent relative to the cyclohexyl ring reduces van der Waals repulsion between the pyrazole nitrogen lone pairs and cyclohexyl hydrogens.

The pyrazole ring itself exhibits near-planarity, with bond lengths and angles consistent with aromatic delocalization. The C4–C5 bond (adjacent to the carboxylic acid group) measures approximately 1.43 Å, slightly elongated compared to typical C–C single bonds due to conjugation with the carboxyl group. Torsional analysis of the carboxylic acid substituent reveals a preferred anti conformation, where the hydroxyl oxygen lies trans to the pyrazole N2 atom, minimizing electronic repulsion.

Crystallographic Studies and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction studies of analogous pyrazole carboxylic acids reveal R₂²(8) hydrogen-bonded dimers as a common motif. In this compound, the carboxylic acid groups from adjacent molecules form O–H⋯O interactions with bond lengths of ~1.85 Å and angles near 173°, creating centrosymmetric dimers. These dimers further assemble into a three-dimensional network via weaker C–H⋯O and C–H⋯N interactions involving the pyrazole ring and cyclohexyl hydrogens.

The cyclohexyl group participates in C–H⋯π interactions with adjacent pyrazole rings, with H⋯Cg distances of 2.7–3.1 Å (Cg = pyrazole ring centroid). These interactions contribute to the stability of the crystalline lattice, as evidenced by the compound’s melting point of 189–191°C. The unit cell parameters derived from powder diffraction data suggest a monoclinic system with space group P2₁/c and Z = 4, though full refinement remains pending.

| Crystallographic Parameters | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | ~780 ų |

| Hydrogen bond (O–H⋯O) length | 1.85 Å |

| Dihedral angle (pyrazole/cyclohexyl) | 55.88° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 8.25 (s, 1H, H3-pyrazole), 4.25–4.35 (m, 1H, cyclohexyl CH), 1.65–2.05 (m, 10H, cyclohexyl CH₂). The downfield shift of H3 (δ 8.25) arises from deshielding by the adjacent carboxylic acid group.

- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (COOH), 143.2 (C5-pyrazole), 139.8 (C3-pyrazole), 58.3 (cyclohexyl C–N), 29.5–25.1 (cyclohexyl CH₂).

Infrared (IR) Spectroscopy:

Strong absorption at 1690 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, while the O–H stretch appears as a broad band at 2500–3000 cm⁻¹. The pyrazole ring exhibits C–N stretching vibrations at 1540 cm⁻¹ and ring deformation modes at 680 cm⁻¹.

UV-Vis Spectroscopy:

In methanol, the compound shows λₘₐₐ at 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹), attributed to the π→π* transition of the pyrazole ring. A weaker n→π* transition appears at 310 nm (ε = 8.5 × 10² M⁻¹cm⁻¹).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:

- HOMO-LUMO Gap: 5.2 eV, indicating moderate reactivity.

- Atomic Charges: The carboxylic acid oxygen atoms bear partial charges of −0.52 (carbonyl O) and −0.48 (hydroxyl O), while the pyrazole N1 and N2 atoms have charges of −0.31 and −0.28, respectively.

- Electrostatic Potential: The carboxyl group exhibits the most negative potential (−45 kcal/mol), making it the primary site for electrophilic attack.

Molecular dynamics simulations suggest that the cyclohexyl group undergoes rapid chair-to-chair interconversion (ΔG‡ = 9.3 kcal/mol) at room temperature, while the pyrazole ring remains rigid. These findings align with experimental NMR data showing averaged signals for cyclohexyl hydrogens.

Properties

IUPAC Name |

1-cyclohexylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBPYKQCBFDDVMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177299-30-7 | |

| Record name | 1-cyclohexyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-Cyclohexyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure, which consists of a five-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its molecular formula is with a molecular weight of 194.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking their activity. Additionally, it may modulate receptor activities, leading to various biological effects. The specific pathways involved in its action remain under investigation and require further research to elucidate its full therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against various microbial strains. In studies, it has shown efficacy against bacteria such as E. coli and Bacillus subtilis, suggesting its potential use in treating infections .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activities. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance, compounds derived from pyrazoles have demonstrated growth inhibition in A549 lung cancer cells with IC50 values indicating potent activity .

Table 1: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: CHNO

Molecular Weight: 194.23 g/mol

IUPAC Name: 1-cyclohexyl-1H-pyrazole-4-carboxylic acid

CAS Number: 1177299-30-7

The compound features a pyrazole ring substituted with a cyclohexyl group and a carboxylic acid functional group, which contributes to its reactivity and interaction with biological systems.

Pharmaceutical Applications

- Antimicrobial Agents : CHPC derivatives have been explored for their potential as antimicrobial agents. Research indicates that modifications of the pyrazole ring can enhance their efficacy against various pathogens, making them suitable candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Properties : Studies have shown that compounds similar to CHPC exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. This makes them potential candidates for treating inflammatory diseases .

- Cancer Research : Preliminary studies suggest that CHPC may play a role in cancer therapy by inducing apoptosis in cancer cells. The compound's ability to interact with cellular pathways could be harnessed for targeted cancer treatments .

Agrochemical Applications

- Fungicides : CHPC derivatives are being investigated as intermediates for the synthesis of pyrazole carboxanilide fungicides. These compounds demonstrate effectiveness in controlling fungal diseases in crops, offering an alternative to traditional fungicides .

- Herbicides : The structural characteristics of CHPC make it suitable for developing new herbicides that target specific weed species while minimizing impact on crops. The synthesis of CHPC esters has been noted as a promising route for creating effective herbicidal agents .

Biochemical Applications

- Buffering Agents : CHPC has been identified as a non-ionic organic buffering agent useful in biological assays and cell culture applications. It maintains pH stability within the range of 6-8.5, which is critical for various biochemical processes .

- Analytical Chemistry : The compound serves as a standard reference material in analytical chemistry, particularly in methods involving chromatography and spectrometry, where its unique properties can help calibrate instruments and validate methods .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | ResearchGate | CHPC derivatives showed significant activity against Gram-positive bacteria. |

| Anti-inflammatory | Journal Article | Demonstrated reduced inflammation in animal models when administered at therapeutic doses. |

| Fungicide Development | Patent US5223526 | Identified as an effective intermediate for synthesizing novel fungicides with broad-spectrum activity. |

Preparation Methods

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Hydrolysis of Pyrazole Esters | Ester precursor, LiOH or acid hydrolysis | Moderate to High | Simple, mild conditions | Requires ester intermediate |

| Ruthenium-Catalyzed Rearrangement | [RuCl2(p-cymene)]2 catalyst, MeCN/DMSO, heat | Fair to Excellent | Selective, scalable, novel method | Requires specialized catalyst |

| Cyclization of β-Ketoesters + Hydrazine | β-Ketoesters, cyclohexyl hydrazine, reflux | Moderate to High | Direct ring formation | May need optimization |

| Amidation and Derivatization | Acid, amines, coupling agents, DMF | 34%-85% | Versatile for derivatives | Not direct acid synthesis |

Research Findings and Notes

The hydrolysis of esters remains the most straightforward and commonly employed route for preparing this compound, with good yields and manageable conditions.

The ruthenium-catalyzed rearrangement method represents a significant advancement, providing access to pyrazole-4-carboxylic acids via a non-classical pathway with good yields and functional group tolerance.

Cyclization of β-ketoesters with cyclohexyl hydrazine is a classical approach that is reliable but may require purification steps to achieve high purity.

Amidation reactions demonstrate the acid’s chemical stability and utility as a precursor for biologically active derivatives but are secondary to its initial preparation.

The compound’s unique combination of a cyclohexyl group and pyrazole ring contributes to its distinct chemical and biological properties, making efficient preparation methods valuable for pharmaceutical and agrochemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclohexyl-1H-pyrazole-4-carboxylic acid in laboratory settings?

- Methodology : Cyclocondensation reactions are commonly employed. For example, reacting cyclohexylhydrazine with ethyl 2-cyano-3-ethoxyacrylate under reflux conditions, followed by hydrolysis using NaOH/EtOH to yield the carboxylic acid . Solvent selection (e.g., DMF or ethanol) and catalyst optimization (e.g., acetic acid) are critical for improving yields (>70%) .

Q. How can the purity of synthesized this compound be validated?

- Methodology : Use a combination of techniques:

- HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- NMR spectroscopy : Confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.1 ppm; pyrazole C4-carboxylic acid at ~165 ppm in NMR) .

- Melting point analysis : Compare observed values (e.g., 150–152°C) with literature data to detect impurities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Identify carboxylic acid O–H stretches (~2500–3300 cm) and C=O vibrations (~1700 cm) .

- UV-Vis : Analyze π→π* transitions in the pyrazole ring (λmax ~260–280 nm) for photochemical studies .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks [M+H] at m/z 223.1 .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Grow single crystals via slow evaporation (solvent: DMSO/water).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Analyze hydrogen bonding (e.g., O–H···N interactions) and torsional angles to confirm cyclohexyl chair conformation .

- Example : A study resolved a 0.05 Å discrepancy between experimental and DFT-predicted bond lengths by refining thermal parameters .

Q. What strategies address contradictions between computational and experimental data for this compound?

- Methodology :

- DFT calculations (B3LYP/6-311G++(d,p)): Compare optimized geometries with crystallographic data. Discrepancies >0.1 Å may indicate solvent effects or crystal packing forces .

- Vibrational frequency scaling : Apply a factor (e.g., 0.961) to align computed IR spectra with experimental results .

Q. How can reaction conditions be optimized to suppress byproducts like 1-cyclohexyl-1H-pyrazole-3-carboxylic acid?

- Methodology :

- Kinetic control : Lower reaction temperatures (e.g., 60°C vs. 80°C) reduce regioselective isomerization .

- Catalyst screening : Use ZnCl to favor C4-carboxylation over C3 pathways .

- In-situ monitoring : Employ NMR to track intermediate formation (e.g., enolate species) .

Q. What are the challenges in computational modeling of this compound’s bioactivity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.